Azido-PEG12-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H52N6O12 |

|---|---|

Peso molecular |

640.7 g/mol |

Nombre IUPAC |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2 |

Clave InChI |

ZVBDIRJRLQZIDR-UHFFFAOYSA-N |

SMILES canónico |

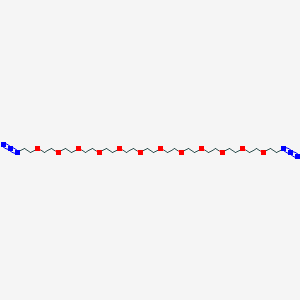

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

Azido-PEG12-azide: A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azido-PEG12-azide, systematically known as α,ω-diazido-dodecaethylene glycol, is a high-purity, monodisperse polyethylene glycol (PEG) derivative that functions as a homobifunctional crosslinker. Its structure is characterized by a 12-unit hydrophilic polyethylene glycol chain terminated at both ends by reactive azide (-N₃) groups. This symmetrical architecture makes it an invaluable tool in chemical biology, drug delivery, and materials science, enabling the straightforward linkage of two alkyne-containing molecules through "click chemistry."

The central PEG chain imparts favorable physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. The terminal azide groups are highly selective and stable, participating in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, mild reaction conditions, and specificity, which prevents interference with most biological functional groups.

This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols relevant to the use of this compound in modern research and development.

Core Technical Data

The precise chemical and physical properties of this compound are essential for its effective application in sensitive biochemical systems and for ensuring reproducibility in conjugation protocols.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | α,ω-Diazido-dodecaethylene glycol | |

| CAS Number | 361543-08-0 | [1] |

| Molecular Formula | C₂₆H₅₂N₆O₁₂ | [1] |

| Molecular Weight | 640.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid or viscous liquid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C, sealed, protected from light | [1] |

Key Applications in Research and Drug Development

This compound serves as a versatile crosslinking agent for a variety of advanced applications. Its ability to conjugate two molecules simultaneously is fundamental to the construction of complex biomolecular architectures.

-

Hydrogel Formation: The crosslinking of alkyne-functionalized polymers with this compound is a common strategy for forming biocompatible hydrogels for 3D cell culture and tissue engineering.

-

Nanoparticle Functionalization: It can be used to crosslink alkyne-modified molecules on the surface of nanoparticles, creating a stable PEGylated shell that improves colloidal stability and circulation half-life.

-

Bioconjugation: This linker can conjugate two different alkyne-containing biomolecules, such as peptides, proteins, or oligonucleotides, creating novel therapeutic or diagnostic agents.

-

Molecular Scaffolding: It acts as a defined-length spacer to link components in self-assembling molecular systems or to create dimeric ligands for studying receptor clustering and activation.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in covalently linking molecules via click chemistry. The diagram below illustrates its role as a homobifunctional linker connecting two separate alkyne-modified substrates, such as proteins, drugs, or nanoparticles.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the use of this compound in a typical crosslinking experiment using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC Crosslinking

This protocol describes a general procedure for crosslinking two alkyne-containing molecules (Molecule A and Molecule B) using this compound.

Materials:

-

Alkyne-functionalized Molecule A

-

Alkyne-functionalized Molecule B

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Degassed water or buffer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare 10 mM stock solutions of alkyne-functionalized Molecule A and Molecule B in a compatible solvent (e.g., water, DMSO).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

-

(Optional) Prepare a 50 mM stock solution of THPTA ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized Molecule A and Molecule B to the desired final concentrations (e.g., 100 µM each).

-

Add the this compound stock solution to achieve a final concentration that is stoichiometric to one of the alkyne molecules (e.g., 100 µM for a 1:1:1 molar ratio of A:Linker:B).

-

Add the reaction buffer to bring the total volume to near the final desired volume.

-

-

Initiation of Click Reaction:

-

(Optional) If using a ligand, add THPTA to the reaction mixture to a final concentration of 1 mM.

-

Add the CuSO₄ stock solution to a final concentration of 100-250 µM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation and Monitoring:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecules are sensitive.

-

The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

-

-

Purification:

-

Once the reaction is complete, the crosslinked product can be purified from excess reagents and unreacted components using methods appropriate for the molecules involved, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the CuAAC crosslinking protocol.

Conclusion

This compound is a powerful and versatile homobifunctional linker essential for researchers in drug development, bioconjugation, and materials science. Its well-defined structure, combined with the high efficiency and bioorthogonality of click chemistry, facilitates the creation of complex, covalently linked molecular constructs. The integrated hydrophilic PEG spacer enhances the solubility and biocompatibility of the final products, making this reagent an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics and diagnostics. This guide provides the foundational technical data and experimental frameworks necessary for its successful implementation.

References

An In-depth Technical Guide to Azido-PEG12-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azido-PEG12-azide, a homobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. We delve into its core structure and physicochemical properties, offering detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Furthermore, this guide illustrates the synthesis of this compound and its pivotal role in the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through structured data presentation and detailed visualizations, this document aims to equip researchers with the essential knowledge to effectively utilize this compound in their scientific endeavors.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by the presence of an azide (-N₃) group at both termini of a 12-unit polyethylene glycol chain. This symmetrical architecture makes it an ideal homobifunctional crosslinker for a variety of bioconjugation applications. The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, while concurrently minimizing immunogenicity and non-specific binding.

The terminal azide functionalities are key to the versatility of this compound, enabling highly specific and efficient covalent bond formation through "click chemistry" reactions. These bioorthogonal reactions, which do not interfere with naturally occurring functional groups in biological systems, allow for the precise and stable linkage of molecules containing alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties.

Structure and Physicochemical Properties

The precise chemical and physical properties of this compound are critical for its successful application in sensitive biochemical assays and pharmaceutical development. The following tables summarize its key quantitative data, alongside a comparison with related Azido-PEG12 derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₅₂N₆O₁₂ |

| Molecular Weight | 640.7 g/mol [1] |

| CAS Number | 361543-08-0[1] |

| Appearance | Solid or viscous liquid |

| Purity | >98%[1] |

| Solubility | Soluble in water, DMSO, DCM, and DMF[1] |

| Storage | Recommended at -20°C, sealed and dry[1] |

Table 2: Comparative Physicochemical Data of Azido-PEG12 Derivatives

| Property | This compound | Azido-PEG12-acid | Azido-PEG12-amine | Azido-PEG12-NHS ester |

| Molecular Formula | C₂₆H₅₂N₆O₁₂ | C₂₇H₅₃N₃O₁₄ | C₂₄H₅₁N₅O₁₁ | C₃₁H₅₆N₄O₁₆ |

| Molecular Weight ( g/mol ) | 640.7[1] | 643.72[2] | 614.7 | 740.79 |

| Functionality | Homobifunctional (Azide) | Heterobifunctional (Azide, Carboxylic Acid) | Heterobifunctional (Azide, Amine) | Heterobifunctional (Azide, NHS Ester) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from polyethylene glycol with a discrete chain length of 12 ethylene glycol units and hydroxyl groups at both ends (PEG12-diol). The hydroxyl groups are first activated, commonly by conversion to a better leaving group such as a tosylate or mesylate. This is followed by a nucleophilic substitution with an azide salt.

Experimental Protocol: Synthesis of this compound from PEG12-diol

Step 1: Tosylation of PEG12-diol

-

Materials:

-

PEG12-diol

-

Toluene (anhydrous)

-

Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve PEG12-diol in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine (2.5 equivalents) to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PEG12-ditosylate.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Azidation of PEG12-ditosylate

-

Materials:

-

PEG12-ditosylate

-

Dimethylformamide (DMF, anhydrous)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the purified PEG12-ditosylate in anhydrous DMF under an inert atmosphere.

-

Add sodium azide (excess, e.g., 5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir overnight.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer with deionized water to remove excess sodium azide and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Applications in Bioconjugation: Click Chemistry

This compound is a cornerstone reagent for "click chemistry," a suite of reactions that are rapid, high-yielding, and bioorthogonal. The two primary click chemistry reactions involving azides are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.

-

Materials:

-

Alkyne-functionalized biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water and buffers

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Degassing:

-

Thoroughly degas all stock solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound. A molar excess of the PEG linker is often used.

-

Prepare a catalyst premix by mixing the CuSO₄ solution and the THPTA ligand solution (a 1:5 ratio of copper to ligand is common).

-

Add the catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

-

Analysis and Purification:

-

Monitor the reaction progress using appropriate analytical techniques, such as SDS-PAGE, HPLC, or mass spectrometry.

-

Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst using methods such as size-exclusion chromatography or dialysis.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with an azide to form a stable triazole ring. This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

-

Materials:

-

Strained alkyne (e.g., DBCO)-functionalized molecule

-

This compound

-

Reaction buffer (e.g., PBS or HEPES, pH 7.4)

-

DMSO for stock solutions

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the strained alkyne-functionalized molecule in a suitable buffer.

-

Prepare a stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-functionalized molecule.

-

Add the this compound stock solution to the reaction mixture. A molar excess of the azide linker is typically used.

-

-

Reaction Incubation:

-

Incubate the reaction at the desired temperature (e.g., room temperature or 37°C). Reaction times can range from 1 to 24 hours, depending on the reactants and their concentrations.

-

-

Analysis and Purification:

-

Monitor the reaction progress using appropriate analytical techniques.

-

After completion, purify the final conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove any unreacted reagents.

-

-

Applications in Drug Development

This compound plays a crucial role as a linker in the development of sophisticated therapeutic agents, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. This compound can be used to link the cytotoxic payload to the antibody.

The use of a PEG linker like this compound in ADCs can enhance their pharmacokinetic properties by increasing solubility and stability, and reducing aggregation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker for synthesizing PROTACs, allowing for the modular assembly of the POI-binding and E3 ligase-binding moieties.

The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

Signaling Pathways

The application of this compound in the construction of ADCs and PROTACs directly impacts cellular signaling pathways, leading to therapeutic outcomes.

ADC-Induced Apoptotic Signaling

ADCs, upon internalization by target cancer cells, release their cytotoxic payload, which can induce apoptosis through various signaling cascades.

Downstream Effects of PROTAC-Mediated Protein Degradation

The degradation of a target protein by a PROTAC can have profound effects on cellular signaling, depending on the function of the targeted protein. For example, degrading a key kinase in a cancer signaling pathway can lead to cell cycle arrest and apoptosis.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the construction of complex and highly functional biomolecules. The hydrophilic PEG spacer imparts favorable physicochemical properties, making it an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in advancing scientific discovery and drug development.

References

An In-Depth Technical Guide to Bifunctional PEG Linkers: Core Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern bioconjugation, serving as versatile bridges to connect two molecular entities.[1][2] These linkers consist of a central, hydrophilic PEG chain of varying length with reactive functional groups at both ends.[3][4] The incorporation of a PEG spacer offers significant advantages, including enhanced solubility and stability of the conjugated molecules, reduced immunogenicity, and prolonged in vivo circulation half-life.[3][5] This technical guide provides a comprehensive overview of the core chemistries, applications, and experimental considerations for utilizing bifunctional PEG linkers in the development of advanced therapeutics and diagnostics, with a particular focus on Antibody-Drug Conjugates (ADCs).

Bifunctional PEG linkers are broadly classified into two main categories:

-

Homobifunctional PEGs: Possess identical functional groups at each terminus (X-PEG-X). They are primarily used as crosslinking agents to link two of the same molecule or to form hydrogels.[]

-

Heterobifunctional PEGs: Feature two different functional groups (X-PEG-Y). This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as linking a targeting ligand to a drug or a protein to a surface.[][7]

The choice of the functional groups, the length of the PEG chain, and the overall architecture of the linker are critical design parameters that can be fine-tuned to optimize the physicochemical and pharmacological properties of the resulting bioconjugate.[7][8]

Core Chemistries of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The selection of these groups is dictated by the available functional groups on the target biomolecule (e.g., primary amines on lysine residues, thiols on cysteine residues).[7]

Table 1: Common Functional Groups in Bifunctional PEG Linkers and Their Reactivity

| Functional Group | Target on Biomolecule | Resulting Bond | pH for Reaction | Key Characteristics |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine, N-terminus) | Amide | 7.0 - 9.0 | High reactivity towards primary amines; susceptible to hydrolysis at high pH.[9][10] |

| Maleimide | Sulfhydryls/Thiols (-SH) (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for sulfhydryl groups; forms a stable covalent bond.[9] |

| Azide (-N₃) | Alkyne | Triazole (via Click Chemistry) | N/A (Catalyst dependent) | Bioorthogonal reaction with high specificity and efficiency.[3] |

| Alkyne | Azide (-N₃) | Triazole (via Click Chemistry) | N/A (Catalyst dependent) | Bioorthogonal reaction with high specificity and efficiency.[3] |

| Hydrazide | Aldehydes/Ketones (Carbonyls) | Hydrazone | 4.5 - 5.5 | Forms a pH-sensitive hydrazone bond, useful for cleavable linkers.[7][11] |

| Aldehyde | Amines (-NH₂), Hydrazides | Schiff Base (reducible to stable amine) | 6.0 - 8.0 | Reacts with amines to form a Schiff base, which can be stabilized by reduction. |

The Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG linker is a critical parameter that significantly influences the pharmacokinetic properties of an ADC. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[5][8] However, there is a trade-off, as excessively long linkers may sterically hinder the binding of the antibody to its target antigen.[12]

Table 2: Quantitative Impact of PEG Linker Length on ADC Properties

| ADC Construct | PEG Linker Length | Key Pharmacokinetic Parameter | In Vitro Cytotoxicity (IC₅₀) | Reference |

| Trastuzumab-MMAE | No PEG | Baseline Clearance | Baseline | [13] |

| Trastuzumab-MMAE | PEG4 | Increased Clearance vs. PEG8 | Not specified | [13] |

| Trastuzumab-MMAE | PEG8 | Significantly Lower Clearance vs. shorter PEGs | Not specified | [5][13] |

| Trastuzumab-MMAE | PEG12 | Similar to PEG8 | Not specified | [5] |

| Trastuzumab-MMAE | PEG24 | Slower Clearance | Prolonged half-life | [5][12] |

| ZHER2-MMAE | 4 kDa | 2.5-fold half-life increase vs. No PEG | 4.5-fold reduction vs. no PEG | [7] |

| ZHER2-MMAE | 10 kDa | 11.2-fold half-life increase vs. No PEG | Not specified | [7] |

Cleavable vs. Non-Cleavable PEG Linkers

Bifunctional PEG linkers can be designed to be either stable (non-cleavable) or to release the payload under specific physiological conditions (cleavable).

-

Non-Cleavable Linkers: Form a stable bond between the drug and the antibody. The release of the payload relies on the complete degradation of the antibody in the lysosome of the target cell.[14][15]

-

Cleavable Linkers: Are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[14][16] This allows for the targeted release of the payload. Common cleavage mechanisms include:

-

pH-sensitive cleavage: Hydrazone linkers are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[11]

-

Enzymatic cleavage: Peptide linkers, such as those containing valine-citrulline, can be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[17]

-

Redox-sensitive cleavage: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing intracellular environment.[11]

-

Mandatory Visualizations

Caption: Structures of Homobifunctional and Heterobifunctional PEG Linkers.

Caption: Synthetic pathway for heterobifunctional PEG linkers.[3]

Caption: Two-step conjugation process for creating an ADC.

Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)

This protocol describes the synthesis of a common heterobifunctional PEG linker starting from a symmetrical PEG diol.[3]

Materials:

-

PEG-diol

-

Dichloromethane (DCM)

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

Procedure:

-

Monotosylation of PEG-diol:

-

Dissolve PEG-diol (1 equivalent) in a mixture of DCM and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise.

-

Stir the reaction at 0°C for 2 hours and then at room temperature for 16 hours.

-

Wash the mixture with dilute HCl, followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain TsO-PEG-OH.

-

-

Azidation:

-

Dissolve the TsO-PEG-OH (1 equivalent) in DMF.

-

Add sodium azide (NaN₃) (5 equivalents) to the solution.

-

Heat the mixture to 80-90°C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain N₃-PEG-OH.

-

-

NHS Ester Formation:

-

Dissolve N₃-PEG-OH (1 equivalent) and DSC (1.5 equivalents) in anhydrous DCM.

-

Add TEA (1.5 equivalents) and stir at room temperature for 16 hours.

-

Wash the reaction mixture with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, Azide-PEG-NHS ester, by silica gel chromatography.

-

Antibody Conjugation with a Heterobifunctional (NHS-PEG-Maleimide) Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody's lysine residues in a two-step process.[9][18]

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-PEG-Maleimide linker

-

Anhydrous DMSO or DMF

-

Thiol-containing drug/payload

-

Desalting column

-

Quenching solution (e.g., L-cysteine)

-

Conjugation buffers:

-

Amine-reactive buffer: PBS, pH 7.2-7.5

-

Thiol-reactive buffer: PBS with EDTA, pH 6.5-7.0

-

Procedure:

-

Step 1: Reaction with Antibody Amines

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in the amine-reactive conjugation buffer.

-

Immediately before use, dissolve the NHS-PEG-Maleimide linker in DMSO or DMF to a 10-20 mM stock solution.

-

Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C.

-

Remove the unreacted linker using a desalting column, exchanging the buffer to the thiol-reactive conjugation buffer.

-

-

Step 2: Reaction with Thiol-containing Payload

-

Dissolve the thiol-containing payload in the thiol-reactive conjugation buffer.

-

Add the payload to the maleimide-activated antibody solution at a desired molar ratio.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the final ADC using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.

-

Purification of PEGylated Proteins

Purification is a critical step to remove unreacted protein, excess PEG reagent, and other byproducts from the conjugation reaction mixture.[19][]

Common Purification Techniques:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated proteins elute before the smaller, unreacted protein and PEG linkers.[]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the charges on the protein surface, altering its elution profile compared to the native protein.[]

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug can increase the overall hydrophobicity of the ADC.[]

General SEC Protocol:

-

Column Equilibration: Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

-

Sample Loading: Load the crude PEGylation reaction mixture onto the column.

-

Elution: Elute the sample with the equilibration buffer in isocratic mode.

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.

Characterization of Antibody-Drug Conjugates: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that influences its efficacy and safety.[21][22]

Common Techniques for DAR Determination:

-

UV/Vis Spectroscopy: A straightforward method for calculating the average DAR based on the absorbance of the antibody and the drug at different wavelengths.[23][24]

-

Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on their drug load, allowing for the determination of the distribution of different DAR species.[23][24]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under reducing conditions to separate the antibody's light and heavy chains and determine the drug distribution on each.[21]

-

Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits, allowing for precise DAR determination.[25]

General HIC Protocol for DAR Analysis:

-

Column and Buffers: Use an HIC column with a suitable stationary phase. Mobile Phase A is typically a high-salt buffer, and Mobile Phase B is a low-salt or no-salt buffer.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A.

-

Chromatographic Separation:

-

Inject the sample onto the equilibrated HIC column.

-

Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[23]

-

Conclusion

Bifunctional PEG linkers are foundational to modern bioconjugation, enabling the creation of advanced therapeutics and diagnostics with improved properties.[7] By providing a hydrophilic and biocompatible spacer, these linkers enhance the stability, solubility, and pharmacokinetic profiles of biomolecules.[3][5] The choice between a homobifunctional or heterobifunctional linker, along with the specific reactive end groups and PEG chain length, must be carefully considered based on the specific application to achieve the desired therapeutic outcome. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute their bioconjugation strategies effectively.

References

- 1. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]

- 16. purepeg.com [purepeg.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. pharmiweb.com [pharmiweb.com]

- 25. benchchem.com [benchchem.com]

Core Concepts: The Role of a Homobifunctional PEG Linker

An In-depth Technical Guide to Azido-PEG12-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a homobifunctional, monodisperse polyethylene glycol (PEG) linker. Central to its utility is its role in "click chemistry," a class of reactions known for their high efficiency and specificity. This document details the physicochemical properties of this compound, its applications in bioconjugation and drug development, and provides a detailed experimental protocol for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

This compound is a chemical tool designed for the covalent crosslinking of two molecules. Its structure consists of a 12-unit PEG spacer flanked by an azide group (-N₃) at each end. The key features and advantages of this structure are:

-

Homobifunctional Nature : Having two identical reactive groups (azides) allows for the straightforward linking of two molecules that have been functionalized with a complementary reactive group, typically an alkyne.

-

PEG Spacer : The polyethylene glycol chain is hydrophilic, which enhances the aqueous solubility of the linker and the resulting conjugate.[1] This property is particularly valuable when working with biomolecules that may have poor solubility in organic solvents. The PEG spacer is also known to be non-immunogenic and can improve the pharmacokinetic profile of therapeutic molecules.

-

Click Chemistry Reactivity : The azide groups are key components in one of the most robust click chemistry reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, proceeds with high yield under mild, often aqueous conditions, and forms a stable triazole linkage.[1][2][3]

Physicochemical and Technical Data

The precise chemical and physical properties of this compound are critical for its application in pharmaceutical and bioconjugation chemistry. The key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 361543-08-0 | [1] |

| Molecular Formula | C₂₆H₅₂N₆O₁₂ | [1] |

| Molecular Weight | 640.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | White solid or viscous liquid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Condition | -20°C, keep dry and protected from light | [1] |

Key Applications in Research and Drug Development

This compound is a versatile linker used in various applications where the precise connection of two molecular entities is required.

-

Bioconjugation : It is widely used to crosslink proteins, peptides, oligonucleotides, or other biomolecules that have been functionalized with alkyne groups. This enables the creation of complex constructs, such as antibody-oligonucleotide conjugates or dimeric proteins.

-

Drug Delivery and Development : In the field of drug delivery, this linker can be used to attach targeting ligands to drug-loaded nanoparticles or to construct Antibody-Drug Conjugates (ADCs). While heterobifunctional linkers are common for ADCs, a homobifunctional linker can be used to dimerize drug payloads or link multiple payloads to a single antibody attachment site.

-

PROTACs : Proteolysis-Targeting Chimeras (PROTACs) are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are integral to PROTAC design, and a diazide linker could be employed in modular synthetic strategies to connect two alkyne-bearing fragments (one binding the target, the other the E3 ligase).[4][5][6]

-

Surface Modification : this compound can be used to functionalize surfaces that have been modified with alkyne groups, creating a hydrophilic surface layer that can be further conjugated with other molecules.

Experimental Protocols

The following is a generalized protocol for the use of this compound to crosslink two alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne) via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Researchers should optimize conditions for their specific substrates.

Objective : To synthesize a conjugate A-PEG12-B by linking Molecule A-Alkyne and Molecule B-Alkyne with this compound.

Materials :

-

Molecule A-Alkyne

-

Molecule B-Alkyne

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand

-

Solvents: Deionized water, DMSO, or a t-BuOH/water mixture

-

Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

-

Purification system (e.g., HPLC, SEC)

Reagent Preparation :

-

Molecule A-Alkyne and Molecule B-Alkyne Solutions : Prepare stock solutions of each alkyne-containing molecule in a suitable solvent (e.g., DMSO, water). The concentration will depend on the specific molecules.

-

This compound Solution : Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Copper(II) Sulfate Solution : Prepare a 20-50 mM stock solution of CuSO₄ in deionized water.

-

Sodium Ascorbate Solution : Freshly prepare a 100-300 mM stock solution of sodium ascorbate in deionized water.

-

Ligand Solution : Prepare a 50-100 mM stock solution of THPTA or TBTA in DMSO or water.

Reaction Procedure (Stepwise Crosslinking) :

This protocol assumes a stepwise approach to minimize the formation of A-PEG12-A and B-PEG12-B homodimers.

Step 1: Reaction of Molecule A-Alkyne with this compound

-

In a reaction tube, dissolve Molecule A-Alkyne in the chosen reaction buffer.

-

Add a 5- to 10-fold molar excess of this compound to the solution. This drives the reaction towards the mono-conjugated product (Molecule A-PEG12-azide).

-

In a separate tube, premix the CuSO₄ solution and the THPTA/TBTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[7] Let it stand for a few minutes.

-

Add the copper/ligand solution to the reaction mixture. The final copper concentration is typically 50-250 µM.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[7][8]

-

Allow the reaction to proceed at room temperature for 1-4 hours.[8] Monitor progress by LC-MS or an appropriate analytical method.

-

Upon completion, purify the intermediate product (Molecule A-PEG12-azide) using a suitable technique (e.g., dialysis, size-exclusion chromatography, or HPLC) to remove excess this compound and reaction reagents.

Step 2: Reaction of Intermediate with Molecule B-Alkyne

-

Dissolve the purified Molecule A-PEG12-azide intermediate in the reaction buffer.

-

Add a 1.2- to 2-fold molar excess of Molecule B-Alkyne.

-

Repeat steps 3-6 from Step 1 to catalyze the second click reaction.

-

Upon completion, purify the final conjugate (Molecule A-PEG12-B) using preparative HPLC, SEC, or another appropriate method to remove unreacted starting materials and reagents.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the application of this compound.

Caption: Stepwise workflow for crosslinking two molecules using this compound.

Caption: PROTAC mechanism of action, a key application for PEG linkers.

References

- 1. This compound, 361543-08-0 | BroadPharm [broadpharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Solubility of Azido-PEG12-azide in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Azido-PEG12-azide, a bifunctional, monodisperse PEG linker crucial for bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding its solubility in common solvents such as water and dimethyl sulfoxide (DMSO) is fundamental for its effective application in experimental design and biopharmaceutical development.

Core Concepts: Understanding the Solubility of this compound

This compound (C₂₆H₅₂N₆O₁₂) is a hydrophilic molecule due to the repeating ethylene oxide units that constitute its polyethylene glycol (PEG) backbone. The ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water molecules, which typically results in high aqueous solubility. Similarly, its solubility in polar aprotic solvents like DMSO is also high.

While specific quantitative solubility data for this compound is not extensively published, product datasheets and the general properties of low-molecular-weight PEG derivatives consistently describe it as being soluble in both water and DMSO.[1][2][3] The relatively short PEG12 chain ensures a high degree of solubility in polar solvents.

Data Presentation: Solubility Profile

The following table summarizes the qualitative solubility of this compound. For researchers requiring precise quantitative data for applications such as formulation development or high-concentration reactions, it is essential to determine the solubility experimentally.

| Solvent | Class | Qualitative Solubility | Notes |

| Water | Aqueous | Soluble | The hydrophilic PEG chain imparts significant water solubility.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for preparing high-concentration stock solutions.[1][2] |

Note: The term "Soluble" indicates that the compound is expected to dissolve to a concentration suitable for most bioconjugation and drug development applications. However, the exact solubility (in mg/mL or molarity) should be confirmed experimentally for specific requirements.

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method . This protocol provides a reliable and accurate means to quantify the solubility of this compound in both water and DMSO.

Objective: To determine the quantitative solubility of this compound in a specified solvent (e.g., deionized water, DMSO) at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Solvent of interest (e.g., HPLC-grade deionized water, anhydrous DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC with a suitable detector like ELSD, CAD, or RI; or a TOC analyzer for aqueous solutions)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is reached.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD/RI or TOC).

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

-

Data Presentation:

-

The solubility should be reported in units of mg/mL or mol/L at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the Saturation Shake-Flask method.

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

References

The Hydrophilic Nature of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has become an indispensable strategy for enhancing the therapeutic properties of biomolecules. PEG spacers, acting as hydrophilic linkers, play a pivotal role in modulating the characteristics of proteins, peptides, antibody-drug conjugates (ADCs), and other bioconjugates. Their inherent hydrophilicity imparts a multitude of benefits, including improved solubility, enhanced stability, prolonged circulatory half-life, and reduced immunogenicity.[1] This technical guide provides a comprehensive exploration of the core principles of PEG spacer hydrophilicity, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design and optimization of next-generation biotherapeutics.

Core Principles of PEG Hydrophilicity

The profound hydrophilicity of PEG is rooted in its unique chemical structure, which consists of repeating ethylene oxide units (-CH2-CH2-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules, leading to the formation of a hydration shell around the PEG chain. This hydration shell effectively increases the hydrodynamic radius of the bioconjugate and masks the surface of the attached molecule, leading to a range of beneficial properties.[2]

The degree of hydrophilicity is directly related to the length of the PEG spacer; longer chains generally lead to a more pronounced hydrophilic effect. This property is crucial for overcoming the solubility challenges often associated with hydrophobic drugs and large biomolecules.

Quantitative Impact of PEG Spacer Hydrophilicity

The hydrophilicity imparted by PEG spacers has a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key data from various studies, illustrating the influence of PEG spacer length and composition.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| PEG Linker Length (Number of PEG units) | Clearance Rate | General In Vivo Performance | Reference |

| 0 (Non-PEGylated) | High | Rapid clearance, reduced efficacy | [3] |

| 2 | Faster | Reduced efficacy due to rapid clearance | [4] |

| 4 | Faster | Reduced efficacy due to rapid clearance | [4] |

| 8 | Slower | Significantly increased plasma exposure and higher tumor-to-plasma ratio | [3][4] |

| 12 | Slower | Significantly increased plasma exposure and higher tumor-to-plasma ratio | [4] |

Table 2: Influence of PEG Spacer Length on Binding Affinity and Stability

| Spacer Type | Binding Affinity (Kd) in nM | Linker-Payload Loss at 24h (%) in mouse plasma | Reference |

| No Spacer | 15.2 | - | |

| C6 Alkyl Spacer | 25.8 | - | |

| C12 Alkyl Spacer | 32.5 | - | |

| PEG4 | - | 22 | |

| PEG8 | 12.1 | 12 (~45% reduction in payload loss compared to PEG4) | |

| PEG24 | 10.5 | - |

Table 3: Pharmacokinetic Parameters of PEGylated Therapeutics

| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) | Reference | | :--- | :--- | :--- | :--- | | Interferon alfa-2b | 12 kDa (linear) | ~50 hours | Slower than non-PEGylated |[4] | | Trastuzumab-MMAE | PEG2 / PEG4 | Shorter | Faster |[4] | | Trastuzumab-MMAE | PEG8 / PEG12 | Longer | Slower |[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the characterization of the hydrophilicity and other critical properties of PEGylated bioconjugates.

Thiol-Maleimide Conjugation

This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on a protein, a common method for creating bioconjugates.[5][6][7]

Materials:

-

Protein with a free thiol group (or a protein with disulfide bonds to be reduced)

-

PEG-Maleimide linker

-

Reduction agent (e.g., TCEP or DTT)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., SEC column)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes. If using DTT, the excess DTT must be removed by dialysis or desalting column before adding the maleimide reagent.

-

-

PEG-Maleimide Solution Preparation:

-

Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add a small excess of a free thiol-containing reagent to consume any unreacted maleimide.

-

-

Purification:

-

Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG-maleimide, unconjugated protein, and any aggregates.

-

Characterization of PEGylated Bioconjugates by Chromatography

Chromatographic techniques are essential for assessing the purity, homogeneity, and stability of PEGylated bioconjugates.

SEC separates molecules based on their hydrodynamic radius, making it ideal for separating PEGylated conjugates from unconjugated protein and aggregates.

Instrumentation:

-

HPLC or UPLC system with a UV detector

-

SEC column suitable for the molecular weight range of the analytes

-

Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dilute the bioconjugate sample to approximately 1 mg/mL in the mobile phase.

-

Injection and Elution: Inject the sample and perform an isocratic elution.

-

Data Analysis: Monitor the absorbance at 280 nm. The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size. Aggregates will elute even earlier.

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique for assessing purity and can separate different PEGylated species.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C4 or C8)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B.

-

Data Analysis: Monitor the elution profile at 280 nm. The retention time will be influenced by the overall hydrophobicity of the conjugate.

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in ADCs.

Instrumentation:

-

HPLC system with a UV detector

-

HIC column

-

Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Injection and Gradient Elution: Inject the sample and apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Data Analysis: Monitor the elution profile at 280 nm. Species with higher DARs are more hydrophobic and will elute later.

Determination of Aqueous Solubility by Turbidimetric Assay

This assay provides a rapid assessment of the kinetic solubility of a bioconjugate.[8][9]

Materials:

-

Test compound (bioconjugate)

-

DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well plate

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Compound Preparation: Prepare a series of concentrations of the test compound in DMSO (e.g., 3-fold serial dilution from a 10 mM stock).

-

Sample Dilution: Dilute each DMSO concentration 1:50 into the aqueous buffer in a 96-well plate. This rapid dilution can cause less soluble compounds to precipitate, leading to turbidity.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

-

Turbidity Measurement: Measure the absorbance of each well at 620 nm.

-

Data Analysis: The solubility is determined as the concentration at which the absorbance significantly increases above the baseline, indicating the formation of a precipitate.

Contact Angle Measurement

Contact angle measurement is a direct method to assess the hydrophilicity of a surface. A lower contact angle with water indicates a more hydrophilic surface.[10][11]

Materials:

-

Surface coated with the PEGylated molecule

-

Goniometer or contact angle measurement system

-

High-purity water

-

Syringe with a fine needle

Procedure:

-

Surface Preparation: Ensure the surface to be measured is clean and dry.

-

Droplet Deposition: Place a small droplet of high-purity water (typically a few microliters) onto the surface using the syringe.

-

Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Angle Measurement: Use software to measure the angle between the tangent of the droplet and the surface.

-

Data Analysis: A contact angle of less than 90° indicates a hydrophilic surface. The lower the angle, the greater the hydrophilicity.

Visualization of Workflows and Relationships

Graphviz diagrams are provided to visualize key experimental workflows and logical relationships related to the hydrophilicity of PEG spacers.

Conclusion

The hydrophilicity of PEG spacers is a critical attribute that profoundly influences the therapeutic potential of bioconjugates. A thorough understanding of the relationship between PEG chain length, hydrophilicity, and the resulting physicochemical and pharmacokinetic properties is paramount for the rational design of effective and safe biotherapeutics. The strategic selection of PEG spacer length, guided by robust analytical characterization using the methodologies outlined in this guide, will continue to be a key driver of innovation in the fields of drug delivery and development. By leveraging the hydrophilic properties of PEG, researchers can overcome significant challenges in bioconjugation, leading to the development of next-generation therapies with improved clinical outcomes.

References

- 1. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. users.aalto.fi [users.aalto.fi]

- 11. publications.polymtl.ca [publications.polymtl.ca]

The Pivotal Role of Azide Groups in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of this powerful chemical philosophy lies a set of reactions known for their high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions. Among the most prominent of these reactions are the azide-alkyne cycloadditions, where the azide functional group plays an indispensable role. This technical guide provides a comprehensive exploration of the azide group's function in the two cornerstone click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

The Azide Group: A Bioorthogonal Linchpin

The azide moiety (–N₃) is a compact, stable, and bioorthogonal functional group, meaning it is largely unreactive with biological molecules such as proteins and nucleic acids.[1][2] This inertness within complex biological systems is a key attribute that makes it an ideal chemical handle for selectively ligating molecules of interest.[1][2] The azide group's high kinetic stability, which was a drawback in uncatalyzed cycloadditions, becomes a significant advantage in catalyzed or strain-promoted reactions, ensuring that it remains dormant until it encounters its specific alkyne reaction partner.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[5][6] The reaction is highly tolerant of various functional groups and can be performed in a wide range of solvents, including water, over a broad pH range (4-12).[5]

The active catalyst is the copper(I) ion, which can be introduced directly as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[5][7] The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media, can further accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[7]

Catalytic Cycle of CuAAC

The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.[8]

References

- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Cornerstone of Biopharmaceutical Innovation: A Technical Guide to Protein PEGylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, stands as a transformative strategy in the biopharmaceutical industry. This modification has proven to be a powerful tool for enhancing the therapeutic properties of protein-based drugs, addressing inherent challenges such as rapid in vivo clearance, immunogenicity, and poor stability. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life of a protein, leading to reduced dosing frequency and improved patient compliance. This in-depth technical guide provides a comprehensive overview of the core principles of protein PEGylation, detailing the underlying chemistries, providing step-by-step experimental protocols for key methodologies, and presenting quantitative data on its impact. This document aims to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology for the optimization of protein therapeutics.

Core Principles of Protein PEGylation

PEGylation involves the covalent conjugation of one or more chains of polyethylene glycol (PEG) to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation. The attachment of PEG imparts several beneficial properties to the target protein, primarily by increasing its hydrodynamic volume and creating a protective hydrophilic shield around the protein.

The key advantages of protein PEGylation include:

-

Prolonged Circulatory Half-Life: The increased size of the PEG-protein conjugate significantly reduces its renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient convenience and therapeutic outcomes.

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains can mask antigenic sites on the protein surface from the immune system. This steric hindrance can reduce the incidence of immune responses, a significant challenge for many protein therapeutics.

-

Enhanced Solubility and Stability: PEGylation can improve the aqueous solubility of hydrophobic proteins and protect them from enzymatic degradation, aggregation, and denaturation.

-

Improved Pharmacokinetics: By altering absorption and distribution patterns, PEGylation can lead to more favorable pharmacokinetic profiles.

However, PEGylation is not without its challenges. The attachment of PEG chains, particularly near the protein's active site, can cause steric hindrance, potentially reducing its biological activity. Furthermore, the PEGylation process can add to the complexity and cost of manufacturing.

The evolution of PEGylation technology has led to two main strategies:

-

First-Generation PEGylation: This approach involves the random attachment of PEG to multiple reactive sites on the protein surface, most commonly the primary amines of lysine residues. While effective in increasing molecular size, this method can lead to a heterogeneous mixture of PEGylated species.

-

Second-Generation PEGylation: This strategy focuses on site-specific PEGylation to produce a more homogeneous product with a well-defined structure and preserved biological activity. This can be achieved by targeting specific amino acid residues, such as cysteine, or by enzymatic approaches.

The choice of PEGylation strategy and the characteristics of the PEG polymer (e.g., molecular weight, linear vs. branched structure) are critical factors that influence the properties of the final PEGylated protein.

Key Chemistries for Protein PEGylation

The covalent attachment of PEG to a protein is achieved through the reaction of a functionalized PEG derivative with a specific amino acid residue on the protein surface. The most common target residues are lysine and cysteine.

Amine-Specific PEGylation (via NHS Esters)

The most widely used method for PEGylating proteins targets the primary amines found on the side chain of lysine residues and the N-terminus of the protein. N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards these amine groups, forming stable amide bonds.

Thiol-Specific PEGylation (via Maleimides)

For more site-specific PEGylation, cysteine residues are an attractive target due to their lower abundance in proteins compared to lysine. The sulfhydryl group of a free cysteine residue can react with a maleimide-functionalized PEG to form a stable thioether bond. This approach often requires the introduction of a cysteine residue at a specific site on the protein through genetic engineering.

Experimental Protocols

This section provides detailed methodologies for the PEGylation of proteins using NHS ester and maleimide chemistries, as well as for the characterization of the resulting conjugates.

Protocol for Amine-Specific PEGylation with mPEG-NHS Ester

Objective: To covalently attach mPEG-NHS ester to primary amines on a protein.

Materials:

-

Protein of interest

-

mPEG-NHS Ester

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.2-8.5.

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

PEGylation Reaction:

-

Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.

-

Purification: Separate the PEGylated protein from unreacted PEG, native protein, and quenching agent using a suitable chromatography method, such as size-exclusion chromatography (see Protocol 3.3).

Protocol for Thiol-Specific PEGylation with mPEG-Maleimide

Objective: To site-specifically PEGylate a protein at a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

mPEG-Maleimide

-

Reaction Buffer: e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

-

Quenching solution: e.g., L-cysteine or β-mercaptoethanol.

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer.

-

If the target cysteine is in a disulfide bond, it must be reduced. Add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the PEG-maleimide.

-

-

PEG Reagent Preparation: Prepare a stock solution of mPEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.

-

PEGylation Reaction:

-

Add a 1.1- to 5-fold molar excess of the mPEG-Maleimide solution to the protein solution.

-

Incubate the reaction at room temperature or 4°C for 1-4 hours.

-

-

Quenching the Reaction: Add an excess of the quenching solution to react with any unreacted mPEG-Maleimide.

-

Purification: Purify the PEGylated protein using a suitable chromatography method (see Protocol 3.3).

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated protein is essential to ensure product quality and consistency.

Objective: To assess the extent of PEGylation and the molecular weight of the conjugate.

Procedure:

-

Sample Preparation: Mix the PEGylated protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and run at a constant voltage.

-

Staining:

-

Coomassie Blue Staining: For visualizing the protein.

-

Barium Iodide Staining (for PEG):

-

Immerse the gel in 5% barium chloride for 10 minutes.

-

Rinse with deionized water.

-

Immerse in 0.1 M iodine in 0.2 M potassium iodide until brown bands appear.[1]

-

-

Objective: To separate and quantify the PEGylated protein, unreacted protein, and free PEG.

Procedure:

-

System Preparation: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

-

Sample Preparation: Filter the PEGylated reaction mixture through a 0.22 µm filter.

-

Chromatography: Inject the sample and monitor the elution profile at 280 nm (for protein) and with a refractive index detector (for PEG).

Objective: To determine the precise molecular weight and identify the sites of PEGylation.

Procedure (MALDI-TOF for intact mass):

-

Sample Preparation: Mix the purified PEGylated protein with a suitable matrix solution (e.g., sinapinic acid).

-

Analysis: Spot the mixture onto a MALDI target plate and acquire the mass spectrum.

Quantitative Impact of PEGylation on Protein Pharmacokinetics

The most significant impact of PEGylation is the improvement of a protein's pharmacokinetic profile, particularly its half-life. The following tables summarize the quantitative effects of PEGylation on several key therapeutic proteins.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon alfa-2a

| Parameter | Interferon alfa-2a | Peginterferon alfa-2a (40 kDa branched PEG) | Fold Change |

| Half-life (t½) | ~5-8 hours | ~77 hours | ~10-15 |

| Clearance (CL) | High | Significantly Reduced | - |

| Volume of Distribution (Vd) | Large | Restricted | - |

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon alfa-2b

| Parameter | Interferon alfa-2b | Peginterferon alfa-2b (12 kDa linear PEG) | Fold Change |

| Half-life (t½) | ~2-3 hours | ~40 hours | ~13-20 |

| Clearance (CL) | ~231 mL/h/kg | ~22 mL/h/kg | ~0.1 |

| Volume of Distribution (Vd) | ~1.4 L/kg | ~0.99 L/kg | ~0.7 |

Table 3: Pharmacokinetic Parameters of Filgrastim (G-CSF) vs. Pegfilgrastim

| Parameter | Filgrastim (G-CSF) | Pegfilgrastim (20 kDa PEG) | Fold Change |

| Half-life (t½) | ~3.5 hours | ~15-80 hours | ~4-23 |

| Clearance (CL) | ~40 mL/h/kg | ~14 mL/h/kg | ~0.35 |

Table 4: Half-life of Native vs. PEGylated Adenosine Deaminase (ADA)